![molecular formula C26H25N7O3 B2411097 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 452089-14-4](/img/structure/B2411097.png)
7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-(Benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic organic compound belonging to the class of heterocyclic compounds
作用机制
Target of Action
Similar compounds have been found to targetkinase enzymes , which play a crucial role in signal transduction pathways within cells.
Mode of Action
It’s known that kinase inhibitors typically work by binding to the atp-binding site of the kinase enzyme, thereby preventing the phosphorylation process that is essential for the enzyme’s activity .
Biochemical Pathways
Kinase enzymes are involved in numerous cellular pathways, including cell growth, differentiation, and apoptosis . Inhibition of these enzymes can therefore have wide-ranging effects on cellular function.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of kinase enzymes can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-(Benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. The initial step generally includes the formation of the tetrazole ring, followed by the fusion of this ring with a pyrimidine moiety. The introduction of benzyloxy and ethoxy groups is usually accomplished via palladium-catalyzed cross-coupling reactions. The final carboxamide formation is achieved through amidation, under mild reaction conditions to avoid degradation of the sensitive tetrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound might involve automated synthesis using high-throughput techniques to ensure purity and scalability. This could include flow chemistry methodologies to streamline the multistep synthetic process and reduce reaction times.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings are susceptible to electrophilic and nucleophilic substitutions, particularly in positions not sterically hindered by bulky groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or iron powder under acidic conditions.
Substitution: Halogenation using bromine or chlorination using sulfuryl chloride.
Major Products Formed:
Oxidation products typically include carboxylic acids or ketones.
Reduction products include amines.
Substitution reactions yield halogenated derivatives or other substituted aromatic compounds.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry due to its ability to donate electron pairs.
Biology: May serve as a scaffold for developing inhibitors or activators of specific enzymes, impacting pathways related to cell proliferation.
Industry: Utilized in materials science for the development of organic semiconductors due to its electronic properties.
相似化合物的比较
Other tetrazolo[1,5-a]pyrimidine derivatives
Compounds featuring benzyloxy and ethoxy substituents on aromatic rings
Heterocyclic compounds with carboxamide groups, such as pyrimidine-based carboxamides
Through the amalgamation of these unique structural features, 7-(4-(Benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide stands out as a compound with significant potential across various fields of research and industry.
属性
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O3/c1-3-35-22-14-19(11-12-21(22)36-16-18-8-5-4-6-9-18)24-23(17(2)28-26-30-31-32-33(24)26)25(34)29-20-10-7-13-27-15-20/h4-15,24H,3,16H2,1-2H3,(H,29,34)(H,28,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHAFRDHFBIME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CN=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)
![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)
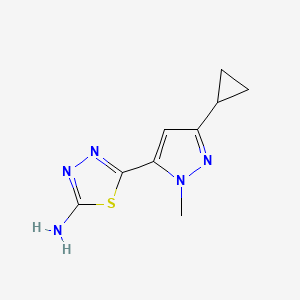
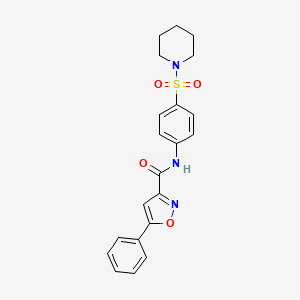
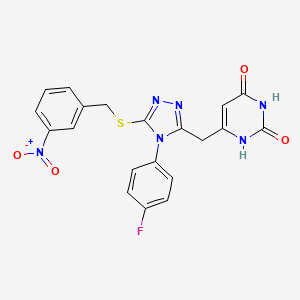
![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

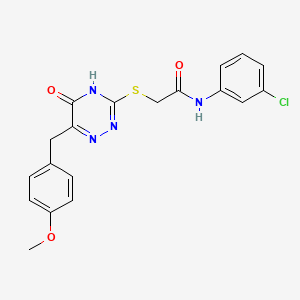
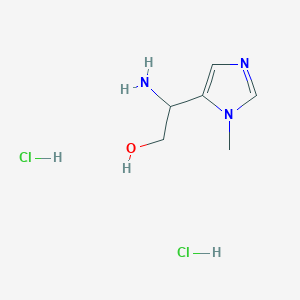
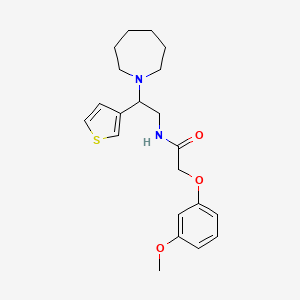
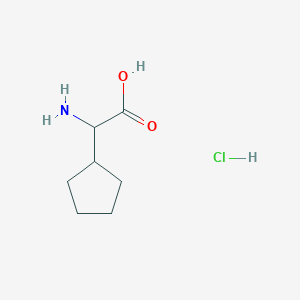
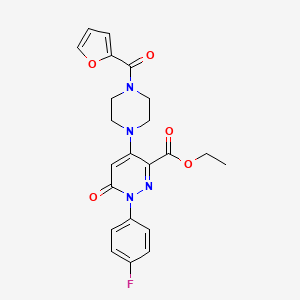
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)
